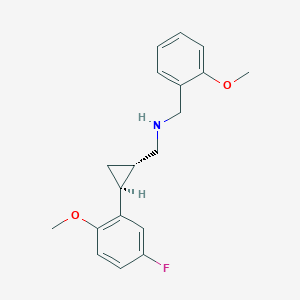
5-HT2C agonist-3 (free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HT2C agonist-3 (free base) is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound exhibits antipsychotic drug-like activity and inhibits amphetamine-induced hyperactivity . It has an EC50 value of 24 nM and a Ki value of 78 nM . The 5-HT2C receptor is involved in various neurological functions, including mood regulation, appetite control, and cognition .
Métodos De Preparación
The synthesis of 5-HT2C agonist-3 (free base) involves the preparation of N-substituted (2-phenylcyclopropyl)methylamines. The synthetic route typically includes the following steps :
Formation of the cyclopropyl ring: This step involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring.
N-alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide to introduce the desired substituent on the nitrogen atom.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
5-HT2C agonist-3 (free base) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-HT2C agonist-3 (free base) has several scientific research applications, including:
Neuroscience: It is used to study the role of the 5-HT2C receptor in neurological functions such as mood regulation, appetite control, and cognition.
Psychopharmacology: This compound is used to investigate the potential therapeutic effects of 5-HT2C receptor agonists in treating psychiatric disorders such as schizophrenia, depression, and anxiety.
Mecanismo De Acción
The mechanism of action of 5-HT2C agonist-3 (free base) involves its binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . Upon binding, the compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C-activating G protein-coupled signaling pathway . This results in various physiological effects, including inhibition of amphetamine-induced hyperactivity and modulation of mood and appetite .
Comparación Con Compuestos Similares
5-HT2C agonist-3 (free base) can be compared with other 5-HT2C receptor agonists, such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Psilocybin: A naturally occurring psychedelic compound that acts as a 5-HT2A and 5-HT2C receptor agonist.
The uniqueness of 5-HT2C agonist-3 (free base) lies in its high selectivity for the 5-HT2C receptor and its potential antipsychotic effects .
Propiedades
Fórmula molecular |
C19H22FNO2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1 |
Clave InChI |
ZTMZRHFENROFGY-ZBFHGGJFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
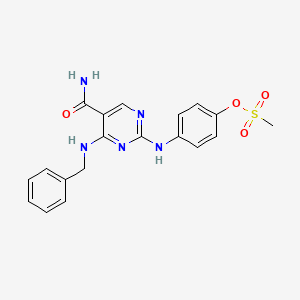

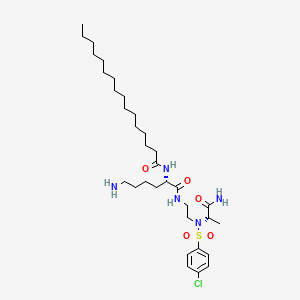
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
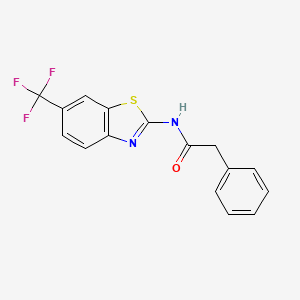

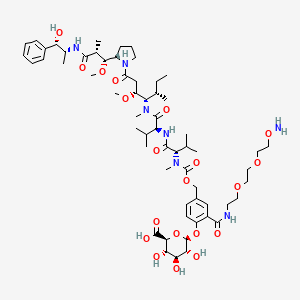

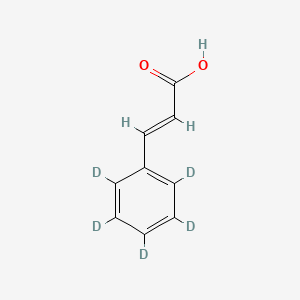


![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
